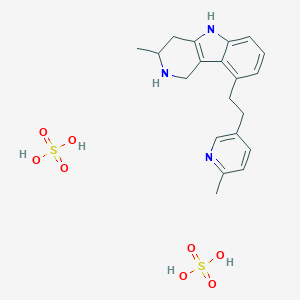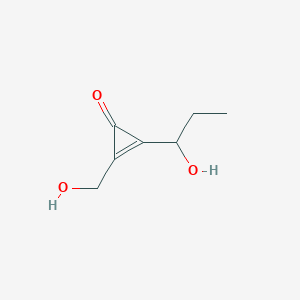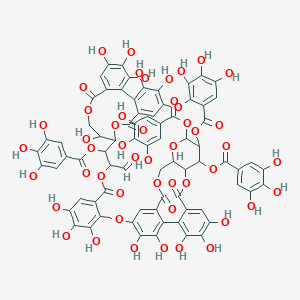
Woodfordin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Woodfordin C is a natural product that has been isolated from the bark of the tree, Pterocarpus indicus. It is a flavonoid compound that has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of Woodfordin C is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemische Und Physiologische Effekte
Woodfordin C has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, Woodfordin C has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Woodfordin C in lab experiments is that it is a natural product and therefore, has low toxicity. It is also readily available and can be easily synthesized from the bark of the Pterocarpus indicus tree. However, one limitation is that it may be difficult to obtain large quantities of the compound for use in experiments. In addition, the mechanism of action of Woodfordin C is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Woodfordin C. One area of research is to further elucidate the mechanism of action of the compound. This will help to better understand how it exerts its various biological effects. Another area of research is to investigate the potential use of Woodfordin C as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Finally, more studies are needed to investigate the safety and toxicity of Woodfordin C in humans.
Synthesemethoden
The synthesis of Woodfordin C involves the extraction of the compound from the bark of the Pterocarpus indicus tree. The bark is first ground into a fine powder and then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Woodfordin C has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that Woodfordin C can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models.
Eigenschaften
CAS-Nummer |
126347-63-5 |
|---|---|
Produktname |
Woodfordin C |
Molekularformel |
C75H52O48 |
Molekulargewicht |
1721.2 g/mol |
IUPAC-Name |
[11-formyl-4,5,6,14,20,21,22,25,26,30,31,32,46,47,48,51,52-heptadecahydroxy-9,17,35,43,55,61-hexaoxo-38,58-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,39,42,56,62-nonaoxadecacyclo[38.12.5.413,27.137,41.03,8.018,23.029,34.044,49.050,54.024,60]dohexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-12-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H52O48/c76-13-38-62(119-66(103)16-1-25(77)44(88)26(78)2-16)61-35(87)14-112-69(106)19-7-31(83)47(91)53(97)40(19)43-22(72(109)118-61)12-37(52(96)56(43)100)115-60-24(10-34(86)50(94)58(60)102)74(111)122-65-64(121-67(104)17-3-27(79)45(89)28(80)4-17)63-39(117-75(65)123-68(105)18-5-29(81)46(90)30(82)6-18)15-113-70(107)21-11-36(114-59-23(73(110)116-38)9-33(85)49(93)57(59)101)51(95)55(99)42(21)41-20(71(108)120-63)8-32(84)48(92)54(41)98/h1-13,35,38-39,61-65,75,77-102H,14-15H2 |
InChI-Schlüssel |
WDXFHUYTXOHJHZ-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Kanonische SMILES |
C1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Synonyme |
woodfordin C woodfruticosin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



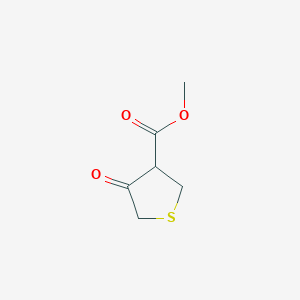
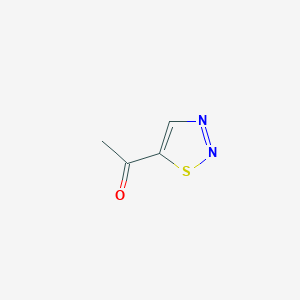

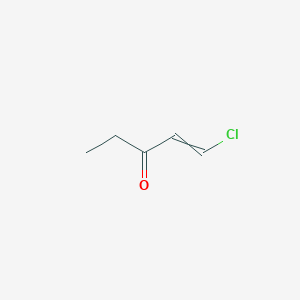
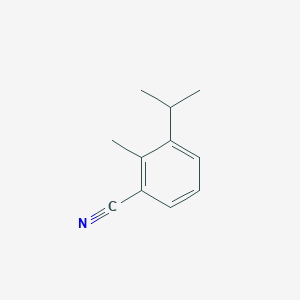
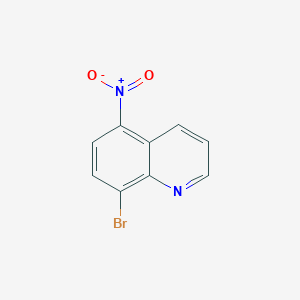
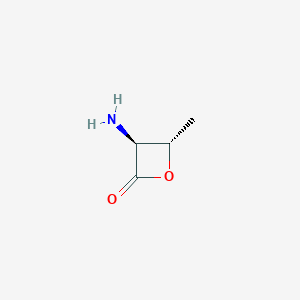
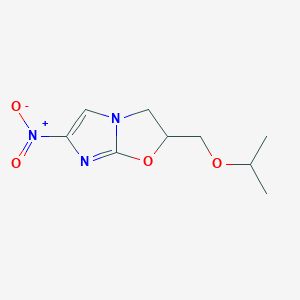
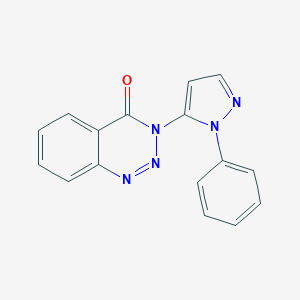

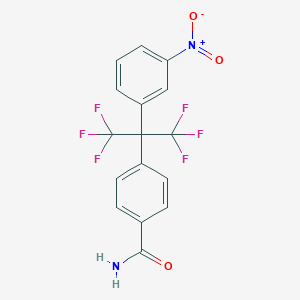
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
